
(2-(Piperidin-1-yl)pyrimidin-5-yl)boronic acid
Vue d'ensemble
Description
“(2-(Piperidin-1-yl)pyrimidin-5-yl)boronic acid” is a chemical compound with the empirical formula C9H14BN3O2 and a molecular weight of 207.04 . It is a solid substance and is often used in research .
Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm³, a boiling point of 451.1±55.0 °C at 760 mmHg, and a flash point of 226.6±31.5 °C . It has 2 hydrogen bond donors, 5 hydrogen bond acceptors, and 2 freely rotating bonds . Its topological polar surface area is 69 Ų .Applications De Recherche Scientifique
Quantum Chemical and Molecular Dynamic Simulation Studies
Studies involving piperidine derivatives, such as the corrosion inhibition properties on iron, have been explored through quantum chemical calculations and molecular dynamics simulations. These studies provide insight into the potential industrial applications of such compounds in protecting metals against corrosion (Kaya et al., 2016).
Pharmacokinetic Studies
Research has also been conducted on the metabolism, excretion, and pharmacokinetics of piperidine derivatives in various species, indicating the relevance of these compounds in pharmaceutical sciences (Sharma et al., 2012).
Anti-angiogenic and DNA Cleavage Studies
Piperidine derivatives have shown significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents. This is particularly relevant for compounds capable of inhibiting in vivo angiogenesis and showing cytotoxic effects (Kambappa et al., 2017).
Antibacterial Activity
Some studies focus on the synthesis and antibacterial activity of piperidine-containing pyrimidine derivatives, indicating the role of these compounds in developing new antimicrobial agents (Merugu et al., 2010).
Antiosteoclast Activity
Research into di(1-oxo/thioxoperhydro-1λ5-[1,3,2]diazaphospholo[1,5-a]pyridine-1-yl)(4-substituted phenyl) boronates has shown moderate to high antiosteoclast and osteoblast activity, highlighting the potential therapeutic applications of these compounds in bone diseases (Reddy et al., 2012).
Diastereoselective Synthesis
Piperidine derivatives have been synthesized through diastereoselective methods, offering routes to substituted piperidines, pyrrolidines, and pyrimidinones, which are valuable in various medicinal chemistry applications (Johnson et al., 2002).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(2-piperidin-1-ylpyrimidin-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BN3O2/c14-10(15)8-6-11-9(12-7-8)13-4-2-1-3-5-13/h6-7,14-15H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPMJXGMHDIKLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)N2CCCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675349 | |
| Record name | [2-(Piperidin-1-yl)pyrimidin-5-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Piperidin-1-yl)pyrimidin-5-yl)boronic acid | |
CAS RN |
1002128-86-0 | |
| Record name | [2-(Piperidin-1-yl)pyrimidin-5-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



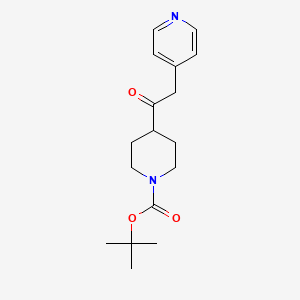
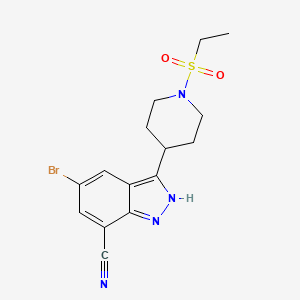
![2-Cyclopropyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1454213.png)
![1H-Pyrrolo[2,3-B]pyridine, 4-chloro-1-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B1454214.png)
![1-Pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]-oxazine-6-carbaldehyde](/img/structure/B1454216.png)
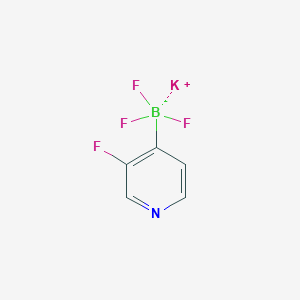
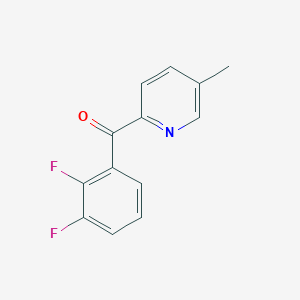

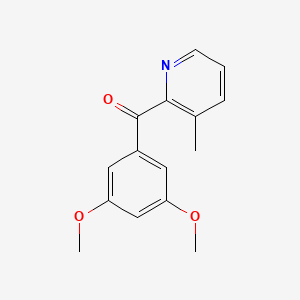

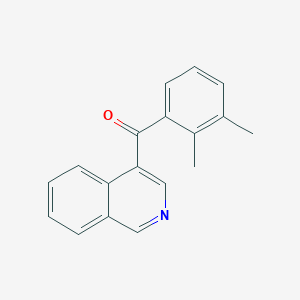
![9-Methyl-2,9-diazaspiro[5.5]undecan-1-one](/img/structure/B1454227.png)
![Tert-butyl 4-[(1,3-benzothiazol-2-ylsulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B1454228.png)
